molecular formula C12H19F2NO3 B12989148 tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B12989148
M. Wt: 263.28 g/mol
InChI Key: JXPZUQUNCBYEJY-KWQFWETISA-N
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Description

tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and protection of functional groups. Common reagents used in these steps include tert-butyl dimethylsilyl chloride, sodium borohydride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the difluoro group to a single fluorine or hydrogen.

    Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the difluoro group can produce a monofluorinated or non-fluorinated compound .

Scientific Research Applications

tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl (3S,6S)-2,2-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-11(4-8(15)5-16)6-12(11,13)14/h8,16H,4-7H2,1-3H3/t8-,11-/m0/s1

InChI Key

JXPZUQUNCBYEJY-KWQFWETISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CO)CC2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO)CC2(F)F

Origin of Product

United States

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